molecular formula C6H8F2O3 B2692393 Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2503206-00-4

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B2692393
CAS No.: 2503206-00-4
M. Wt: 166.124
InChI Key: JRAYOJWUUXEOBR-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms, a hydroxymethyl group, and a carboxylate ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by fluorination and esterification reactions. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base. Finally, the carboxylate ester group is formed through esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid.

    Reduction: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2,2-Difluoro-1-(azidomethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the fluorine atoms can enhance the compound’s binding affinity to certain proteins, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate: Unique due to the presence of both fluorine atoms and a hydroxymethyl group on the cyclopropane ring.

    Methyl 2,2-difluorocyclopropane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and biological properties.

    Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the fluorine atoms, affecting its chemical stability and interactions with biological targets.

Uniqueness

This compound stands out due to its combination of fluorine atoms and a hydroxymethyl group, which confer unique chemical and biological properties. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to proteins, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAYOJWUUXEOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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